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Compound of Interest

Compound Name: C.I. Pigment Violet 23

Cat. No.: B1314786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of C.I.
Pigment Violet 23 (Carbazole Violet), a high-performance organic pigment. It details the multi-

step synthetic pathway, reaction mechanisms, and potential byproducts, offering valuable

insights for professionals in chemical research and development.

Introduction
C.I. Pigment Violet 23, chemically known as 8,18-dichloro-5,15-diethyl-5,15-

dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a prominent member of the dioxazine class

of pigments.[1][2] It is highly valued for its exceptional color strength, lightfastness, and

resistance to heat and solvents, making it suitable for a wide range of applications, including

paints, coatings, plastics, and inks.[3][4] The synthesis of this complex molecule involves a five-

stage process, beginning with the N-alkylation of carbazole and culminating in a cyclization

reaction to form the final pigment.[5]

Overall Synthesis Pathway
The manufacturing process of C.I. Pigment Violet 23 is a sequential five-step synthesis. The

logical flow of this process is depicted in the diagram below.
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Caption: Overall synthesis workflow for C.I. Pigment Violet 23.

Detailed Synthesis Mechanism and Experimental
Protocols
This section provides a detailed breakdown of each step in the synthesis of C.I. Pigment
Violet 23, including reaction mechanisms and experimental protocols derived from established

literature and patents.
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Step 1: N-Ethylation of Carbazole
The first step involves the alkylation of carbazole at the nitrogen atom to yield N-ethylcarbazole.

This reaction is typically carried out using an ethylating agent in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the

nitrogen atom of carbazole, forming a highly nucleophilic carbazolide anion. This anion then

attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl bromide or diethyl

sulfate), displacing the leaving group and forming N-ethylcarbazole.
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Caption: N-Ethylation of Carbazole.

Experimental Protocol:

A mixture of carbazole, a suitable solvent (e.g., toluene), a strong base such as potassium

hydroxide, and a phase transfer catalyst like benzyltriethylammonium chloride is prepared.[6]

Ethyl bromide is then added dropwise to the stirred mixture. The reaction is typically heated to

around 80°C for several hours.[6] After the reaction is complete, the solvent is removed, and

the crude N-ethylcarbazole is purified by recrystallization from a solvent such as methanol.
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Parameter Value Reference

Reactants

Carbazole, Ethyl Bromide,

Potassium Hydroxide,

Benzyltriethylammonium

Chloride

[6]

Solvent Toluene [6]

Temperature 80 °C [6]

Reaction Time 3 hours [6]

Yield ~98% [6]

Step 2: Nitration of N-Ethylcarbazole
The second step is the regioselective nitration of N-ethylcarbazole at the 3-position to produce

3-nitro-N-ethylcarbazole.

Reaction Mechanism:

This reaction is an electrophilic aromatic substitution. Nitric acid, in the presence of a

dehydrating agent like sulfuric acid (though dilute nitric acid is often used in industrial

processes), generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich

carbazole ring attacks the nitronium ion, leading to the formation of a sigma complex.

Subsequent deprotonation restores aromaticity, yielding the 3-nitro-N-ethylcarbazole. The 3-

position is favored due to the directing effects of the heterocyclic nitrogen and the ethyl group.

Experimental Protocol:

N-ethylcarbazole is dissolved in an organic solvent, and dilute nitric acid (e.g., 35-40%) is

added.[7] The reaction is typically carried out at a controlled temperature to prevent over-

nitration. After the reaction, the product is separated and washed to neutrality.
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Parameter Value Reference

Reactants N-Ethylcarbazole, Nitric Acid [7]

Solvent
Organic solvent (e.g.,

Chlorobenzene)
[7]

Yield ~75% [8]

Step 3: Reduction of 3-Nitro-N-ethylcarbazole
The nitro group of 3-nitro-N-ethylcarbazole is then reduced to an amino group to form 3-amino-

N-ethylcarbazole.

Reaction Mechanism:

Several reducing agents can be employed for this transformation. A common industrial method

involves the use of sodium sulfide or catalytic hydrogenation. In the case of sodium sulfide, the

sulfide ions act as the reducing agent, converting the nitro group to an amino group through a

series of intermediate steps. With catalytic hydrogenation, hydrogen gas is used in the

presence of a metal catalyst (e.g., Raney nickel) to effect the reduction.

Experimental Protocol:

The reduction can be carried out by heating 3-nitro-N-ethylcarbazole with stannous chloride

dihydrate in concentrated hydrochloric acid.[9] The reaction mixture is heated for several hours,

after which it is cooled and made basic with sodium hydroxide solution to precipitate the

product. The crude 3-amino-N-ethylcarbazole is then filtered, washed, and dried.
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Parameter Value Reference

Reactants

3-Nitro-N-ethylcarbazole,

Stannous Chloride Dihydrate,

Hydrochloric Acid, Sodium

Hydroxide

[9]

Temperature 92 °C [9]

Reaction Time 3 hours [9]

Yield ~82% [9]

Step 4: Condensation of 3-Amino-N-ethylcarbazole with
Chloranil
In this crucial step, two molecules of 3-amino-N-ethylcarbazole condense with one molecule of

chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form the intermediate, 2,5-di-(9-

ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.

Reaction Mechanism:

The reaction is a nucleophilic aromatic substitution on the electron-deficient chloranil ring. The

amino group of 3-amino-N-ethylcarbazole acts as a nucleophile, attacking one of the

chlorinated carbon atoms of chloranil and displacing a chloride ion. This occurs twice to form

the symmetrical condensation product. The reaction is typically carried out in a high-boiling

organic solvent in the presence of an acid acceptor, such as sodium acetate, to neutralize the

liberated hydrochloric acid.

Experimental Protocol:

3-amino-N-ethylcarbazole, anhydrous sodium acetate, and chloranil are reacted in a solvent

like o-dichlorobenzene.[1] The mixture is stirred at a moderately elevated temperature (e.g., 60-

65°C) for several hours.[1] The reaction progress can be monitored by thin-layer

chromatography to ensure the consumption of the starting materials.[1]
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Parameter Value Reference

Reactants

3-Amino-N-ethylcarbazole,

Chloranil, Anhydrous Sodium

Acetate

[1]

Solvent o-Dichlorobenzene [1]

Temperature 60-65 °C [1]

Reaction Time 3-6 hours [1]

Step 5: Cyclization to C.I. Pigment Violet 23
The final step is the intramolecular cyclization of the condensation product to form the

dioxazine ring system of C.I. Pigment Violet 23. This is an oxidative ring-closure reaction.

Reaction Mechanism:

The cyclization is typically promoted by a cyclizing agent, such as benzenesulfonyl chloride or

p-toluenesulfonyl chloride, at high temperatures. The mechanism involves the formation of

sulfonate esters with the hydroxyl groups of the tautomeric form of the intermediate, followed

by an intramolecular nucleophilic attack of the carbazole nitrogen onto the adjacent benzene

ring, eliminating the sulfonyl group and forming the dioxazine structure. Two such ring closures

occur to yield the final pigment.
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Caption: Cyclization to form C.I. Pigment Violet 23.
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Experimental Protocol:

The condensation product is heated in a high-boiling solvent (e.g., o-dichlorobenzene) to a high

temperature (e.g., 150°C), and a cyclizing agent like benzenesulfonyl chloride is added.[1] The

reaction is continued until the cyclization is complete. The crude pigment is then filtered,

washed with hot solvent and then water, and dried.

Parameter Value Reference

Reactant

2,5-di-(9-ethylcarbazol-3-

ylamino)-3,6-dichloro-1,4-

benzoquinone

[1]

Cyclizing Agent Benzenesulfonyl Chloride [1]

Solvent o-Dichlorobenzene [1]

Temperature 150 °C [1]

Overall Yield (from

aminoethylcarbazole)
~85.5% [1]

Byproducts of the Synthesis
Several byproducts can be formed during the synthesis of C.I. Pigment Violet 23, which can

affect the purity and coloristic properties of the final product.

Byproducts from Incomplete Reactions
Unreacted 3-amino-N-ethylcarbazole: If the condensation reaction does not go to

completion, unreacted starting material will remain as an impurity.[1]

Mono-substituted intermediate: Incomplete condensation can also lead to the formation of a

mono-substituted product where only one molecule of 3-amino-N-ethylcarbazole has reacted

with chloranil.

Byproducts from Side Reactions
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Isomers of Nitro-N-ethylcarbazole: During the nitration of N-ethylcarbazole, small amounts of

other isomers, such as 1-nitro-N-ethylcarbazole, and dinitrated products like 3,6-dinitro-N-

ethylcarbazole can be formed.[8]

Polymeric Byproducts: At high temperatures, particularly during the cyclization step, dark-

colored polymeric byproducts can be formed, which can contaminate the final pigment.[1]

Sulfonylated Byproducts: When using arylsulfonyl chlorides as cyclizing agents, several

byproducts can be formed. These include compounds where a sulfonyl group is attached to

the carbazole or dioxazine structure.[10] A patent has identified the following structures as

common byproducts where R can be H (from benzenesulfonyl chloride) or CH₃ (from p-

toluenesulfonyl chloride).[10]

Byproduct 1: A mono-sulfonated, partially cyclized intermediate.

Byproduct 2: A di-sulfonated, uncyclized intermediate.

Byproduct 3: A mono-sulfonated final pigment structure.

The formation of these byproducts is often attributed to side reactions of the cyclizing agent

with the intermediate or the final pigment molecule.

Purification of Crude Pigment Violet 23
The crude C.I. Pigment Violet 23 is often subjected to purification and finishing processes to

improve its pigmentary properties. This can involve washing with solvents like pyridine to

remove soluble impurities.[7] The pigment is then often subjected to a process called

"pigmentation," which can involve milling or treatment with specific solvents to achieve the

desired crystal size and shape, which in turn influences its color strength and transparency.[7]

Conclusion
The synthesis of C.I. Pigment Violet 23 is a well-established but complex multi-step process. A

thorough understanding of the reaction mechanisms, optimal experimental conditions, and the

potential for byproduct formation is crucial for achieving high yields and purity of this important

high-performance pigment. This technical guide provides a detailed framework for researchers

and professionals involved in the synthesis and development of organic pigments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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